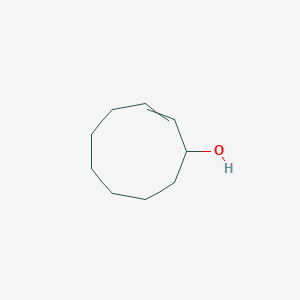

Cyclonon-2-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58588-75-3 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

cyclonon-2-en-1-ol |

InChI |

InChI=1S/C9H16O/c10-9-7-5-3-1-2-4-6-8-9/h5,7,9-10H,1-4,6,8H2 |

InChI Key |

ATHPBYKRFIENIB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(C=CCC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclonon 2 En 1 Ol and Analogous Cyclic Allylic Alcohols

Strategies for Nine-Membered Ring Formation and Stereoselective Functionalization

The construction of the nine-membered carbocyclic core is the primary challenge. Methodologies can be broadly categorized into macrocyclization of linear precursors and the rearrangement of existing ring systems through expansion or contraction protocols. researchgate.net

Macrocyclization Approaches

Direct ring closure of an acyclic precursor, or macrocyclization, is a fundamental approach to forming medium-sized and large rings. The success of these reactions often depends on reaction conditions that favor intramolecular over intermolecular processes, such as high-dilution techniques. However, modern catalysis has provided more efficient alternatives.

One powerful strategy involves the intramolecular cyclization of ω-alkynals. A one-pot reaction sequence can convert these linear precursors into macrocyclic allylic alcohols. acs.org The process typically involves a selective monohydroboration of the alkyne, followed by a boron-to-zinc transmetalation. The final ring closure is an enantioselective intramolecular addition of the resulting organozinc species to the aldehyde, often catalyzed by a chiral ligand. acs.org

Ring-closing metathesis (RCM) has also emerged as a popular and robust methodology for macrocycle synthesis, including the formation of nine-membered rings. cam.ac.uk This reaction, typically catalyzed by ruthenium complexes, forms a carbon-carbon double bond from a linear precursor containing two terminal alkenes. Its functional group tolerance and reliability have made it a cornerstone in complex molecule synthesis. researchgate.netcam.ac.uk

Other notable macrocyclization reactions include Nozaki–Hiyama–Kishi (NHK) coupling, which involves the nickel- and chromium-mediated cyclization of an iodoalkene onto an aldehyde, and various palladium-catalyzed cross-coupling reactions. researchgate.net These methods allow for the formation of the carbocyclic skeleton from appropriately functionalized linear chains. A summary of selected macrocyclization strategies is presented in Table 1.

Table 1: Selected Macrocyclization Strategies for Medium-Sized Rings

| Reaction Type | Catalyst/Reagent | Precursor Type | Key Features |

|---|---|---|---|

| Intramolecular Alkenylzinc Addition | Chiral Ligand / Et₂Zn | ω-Alkynal | Forms allylic alcohol directly; enables enantioselective cyclization. acs.org |

| Ring-Closing Metathesis (RCM) | Grubbs or Hoyveda-Grubbs Catalysts (Ru-based) | Acyclic Diene | Forms C=C bond; high functional group tolerance. researchgate.netcam.ac.uk |

| Nozaki–Hiyama–Kishi (NHK) Coupling | NiCl₂ / CrCl₂ | Alkenyl Halide and Aldehyde | Forms allylic alcohol directly; effective for complex systems. researchgate.net |

| Azide-Alkyne Cycloaddition (CuAAC/RuAAC) | Cu(I) or Ru(II) Catalysts | Azido-alkyne | Forms a triazole-containing macrocycle. cam.ac.uk |

Ring Expansion/Contraction Protocols for Accessing Medium Rings

Ring expansion and contraction methods provide an alternative and often highly effective route to medium-sized rings by leveraging the thermodynamic ease of forming smaller, more common ring sizes (e.g., 5-7 membered rings) as synthetic precursors. researchgate.netnih.gov

Fragmentation reactions of fused bicyclic systems are a prominent class of ring-expansion strategies. researchgate.net The Grob fragmentation, for instance, is a well-established method for synthesizing nine-membered carbocycles from fused bicyclic compounds. baranlab.orgresearchgate.net This reaction involves the cleavage of a C-C bond in a 1,4-difunctionalized system, driven by the formation of stable products.

Another powerful approach is the cyclization/ring expansion (CRE) cascade. This strategy is designed to proceed exclusively through kinetically favored 5- to 7-membered ring cyclization steps, thereby avoiding the challenges of direct end-to-end macrocyclization. nih.govacs.org For example, a linear hydroxy acid can be induced to form an initial lactone, which then undergoes one or more successive ring expansions to furnish the target medium-sized ring. nih.govacs.org One-carbon ring expansion of cyclic ketones, such as converting a cyclooctanone to a cyclononenone derivative, is also a viable pathway. This can be achieved through a three-step sequence involving the formation of a trimethylsilyl enol ether, cyclopropanation, and subsequent iron(III) chloride-induced cleavage. orgsyn.org

Radical-mediated ring expansions have also been developed. These reactions can be triggered by the addition of an electrophilic radical to an alkene in a rationally designed cyclic precursor, initiating a cascade that results in the formation of a 9-, 10-, or 11-membered ring. nih.gov

Stereoselective and Enantioselective Synthesis of the Allylic Alcohol Moiety

Once the nine-membered ring is formed, or concurrently during its formation, the stereoselective synthesis of the allylic alcohol is a critical step. This can be achieved by the reduction of a corresponding cyclic enone (e.g., cyclonon-2-en-1-one) or through asymmetric catalytic methods.

Directed Reduction Techniques for Cyclic Enones

The reduction of α,β-unsaturated ketones (enones) can proceed via 1,2-addition (to the carbonyl) or 1,4-addition (conjugate addition). To form an allylic alcohol, selective 1,2-reduction is required. The Luche reduction, which uses sodium borohydride (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is a classic method for achieving this selectivity. The cerium salt enhances the electrophilicity of the carbonyl carbon, promoting hydride attack at that position over the β-alkene carbon.

For enantioselective reductions, organocatalysis offers a powerful tool. Chiral imidazolidinone catalysts can facilitate the transfer hydrogenation of cyclic enones from a hydride source like Hantzsch ester, providing access to enantioenriched cycloalkenones which can then be reduced to the allylic alcohol. princeton.edu Furthermore, multienzymatic systems, combining an ene-reductase and an alcohol dehydrogenase, can reduce cyclic enones to the corresponding saturated chiral alcohols with high stereoselectivity. acs.org

Catalytic systems based on chiral N,N'-dioxide–scandium(III) complexes have been developed for the enantioselective 1,2-reduction of enones using potassium borohydride (KBH₄), yielding optically active allylic alcohols with high enantioselectivity. acs.org

Table 2: Comparison of Reduction Methods for Cyclic Enones

| Method | Reagents/Catalyst | Selectivity | Key Features |

|---|---|---|---|

| Luche Reduction | NaBH₄, CeCl₃ | 1,2-Reduction | Chemoselective reduction of enones in the presence of other ketones/aldehydes. |

| Corey-Itsuno Reduction | Chiral Oxazaborolidine, Borane | Enantioselective 1,2-Reduction | Provides high enantiomeric excess for a wide range of ketones. wikipedia.org |

| Organocatalytic Transfer Hydrogenation | Chiral Amine Catalyst, Hantzsch Ester | Enantioselective 1,4-Reduction | Produces chiral saturated ketones from enones. princeton.edu |

| Sc(III)-Catalyzed Reduction | Chiral N,N'-Dioxide-Sc(OTf)₃, KBH₄ | Enantioselective 1,2-Reduction | First catalytic enantioselective 1,2-reduction using KBH₄. acs.org |

| Enzymatic Reduction | Ene-reductase, Alcohol Dehydrogenase | Stereospecific | Can produce products with multiple contiguous stereocenters. acs.org |

Chiral Auxiliary and Asymmetric Catalytic Methods for Alcohol Formation

Asymmetric catalysis provides the most direct and atom-economical route to enantioenriched allylic alcohols. nih.gov A plethora of methods have been developed, often involving the catalytic asymmetric addition of vinyl nucleophiles to aldehydes or the reduction of enones. scispace.com

One prominent method is the catalytic asymmetric reductive coupling of alkynes and aldehydes. This approach, utilizing a nickel catalyst with a chiral phosphine ligand, can generate allylic alcohols with high enantioselectivity and complete control over the double bond geometry. organic-chemistry.org Another strategy involves the iridium-catalyzed allylation of alkoxides or phenoxides, where phosphoramidite ligands are crucial for achieving high enantiomeric purity. scispace.com

Substrate-controlled methods, where the stereochemical outcome is dictated by a chiral element already present in the molecule (a chiral auxiliary), are also valuable. For example, chiral acetonide-protected fragments can direct the stere outcome of rearrangements that form allylic alcohols with high diastereoselectivity. researchgate.net

Application of Green Chemistry Principles in Cyclonon-2-en-1-ol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like medium-sized rings. researchgate.netresearchgate.net The goal is to reduce waste, minimize energy consumption, and use less hazardous materials.

Key green chemistry techniques applicable to the synthesis of this compound include:

Catalysis: Using catalytic amounts of reagents, rather than stoichiometric ones, is a cornerstone of green chemistry. Asymmetric catalysis, as described above, is inherently "green" as it maximizes efficiency and reduces the need for chiral resolving agents. pnas.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Ring-closing metathesis and cascade reactions are often highly atom-economical. pnas.org

Use of Greener Solvents and Conditions: Exploring the use of aqueous environments, ionic liquids, or supercritical CO₂ as alternatives to volatile organic solvents can significantly reduce environmental impact. researchgate.netpnas.org Microwave and ultrasound irradiation can also serve as alternative energy sources to accelerate reactions, often leading to cleaner products and higher yields. researchgate.netresearchgate.net

Biocatalysis: The use of enzymes, as seen in the reduction of cyclic enones, offers reactions under mild conditions (ambient temperature and pressure in water) with exceptional selectivity, minimizing byproducts and energy use. acs.org

By integrating these principles, the synthesis of challenging molecules like this compound can be made more efficient and sustainable.

Atom Economy Maximization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgyoutube.com Synthetic methods with high atom economy are designed to minimize the generation of waste by maximizing the integration of all materials used in the process into the final product. wikipedia.orgucla.edu For the synthesis of this compound and its analogs, maximizing atom economy involves moving away from classical stoichiometric reagents and embracing catalytic and addition-type reactions.

Modern approaches focus on catalytic pathways that are inherently more atom-economical. For instance, transition-metal-catalyzed reactions can directly functionalize C-H bonds or facilitate cycloadditions and isomerizations with minimal waste. nih.govnih.gov Pericyclic reactions, such as the Diels-Alder reaction, are exceptionally atom-economical as all atoms from the starting materials are typically incorporated into the product. wikipedia.orgnih.gov While not directly applicable to a nine-membered ring in a single step, the principles can be applied in tandem with other efficient reactions like ring-closing metathesis (RCM).

Catalytic redox isomerization and cycloisomerization of substrates like propargyl alcohols represent a highly atom-economical route to functionalized cyclic compounds. nih.gov Another advanced strategy is the direct use of simple alkenes as allyl sources for the allylation of carbonyl compounds, which can be achieved through visible-light-mediated cobalt catalysis, bypassing the need for pre-synthesized allylic halides and stoichiometric reductants, thus achieving near-perfect atom economy. dlut.edu.cn

Table 1: Comparison of Theoretical Atom Economy in Synthetic Routes to a C9 Allylic Alcohol This table presents a conceptual comparison of different reaction types that could be employed in the synthesis of a C9 cyclic allylic alcohol, illustrating the principle of atom economy.

| Synthetic Route Type | Reaction Example | Byproducts | Theoretical Atom Economy | Comments |

| Addition Reaction | Diels-Alder followed by transformations | None in initial cycloaddition | 100% (for the cycloaddition step) | Highly efficient, but subsequent steps to reach the target size and functionality reduce overall atom economy. wikipedia.org |

| Catalytic Oxidation | Direct allylic C-H oxidation of cyclononene (B11951088) using O₂ | H₂O | High (~89%) | Utilizes a catalyst (e.g., Pd, Cu) and a green oxidant (air/oxygen), generating only water as a byproduct. |

| Stoichiometric Oxidation | Oxidation of cyclononene with CrO₃ | Cr-based waste | Very Low (<40%) | Generates stoichiometric amounts of hazardous heavy metal waste, representing poor atom economy. ucla.edu |

| Rearrangement/Isomerization | Catalytic isomerization of a cyclononane (B1620106) epoxide | None | 100% | Rearrangement reactions are inherently 100% atom-economical as they only reorganize existing atoms. |

| Wittig Reaction | Intramolecular Wittig to form the nine-membered ring | Triphenylphosphine oxide | Low (<30%) | A classic example of a reaction with poor atom economy due to the formation of a high molecular weight byproduct. wikipedia.org |

Utilization of Safer Solvents and Environmentally Benign Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a synthetic process, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and potential hazards. nih.gov Historically, many allylic oxidation and substitution reactions were performed in hazardous chlorinated solvents like dichloromethane (DCM) or toxic aromatic solvents such as benzene and toluene. nih.gov Green chemistry principles advocate for the replacement of these volatile organic compounds (VOCs) with safer, more environmentally benign alternatives. nih.govgaspublishers.com

Promising green solvents for the synthesis of cyclic allylic alcohols include:

Water: As the ultimate green solvent, water is non-toxic, non-flammable, and abundant. gaspublishers.comrsc.org While organic substrates may have limited solubility, techniques such as phase-transfer catalysis or the use of co-solvents can overcome this limitation. Metal-mediated allylation of carbonyl compounds has been successfully performed in aqueous media or even under solvent-free conditions. rsc.org Furthermore, many biocatalytic processes, such as those employing ketoreductases or transaminases, operate efficiently in aqueous buffers. entrechem.com

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable medium whose solvent properties can be tuned by adjusting temperature and pressure. It allows for simplified product separation, as releasing the pressure removes the solvent, and is particularly useful in catalysis. rsc.org

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution and workplace exposure. nih.govresearchgate.net They can be designed to have specific solvating properties and can facilitate catalyst recycling. rsc.orgresearchgate.net Deep eutectic solvents, formed by mixing Lewis or Brønsted acids and bases, share many of the beneficial properties of ILs but are often cheaper, less toxic, and derived from renewable resources. entrechem.com

Bio-derived Solvents: Solvents produced from biomass, such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and glycerol, offer a renewable alternative to petrochemical-based solvents. gaspublishers.comnih.gov

The application of these solvents in chemoenzymatic and metal-catalyzed reactions is a powerful strategy for developing sustainable synthetic routes to complex molecules like this compound. entrechem.com

Table 2: Comparison of Conventional and Greener Solvents for Allylic Alcohol Synthesis

| Solvent | Class | Boiling Point (°C) | Key Hazards | Greener Alternative(s) |

| Dichloromethane (DCM) | Chlorinated | 40 | Suspected carcinogen, volatile, persistent | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate |

| Benzene | Aromatic Hydrocarbon | 80 | Carcinogen, flammable, toxic | Toluene (less toxic), Cyclopentyl methyl ether (CPME) |

| Tetrahydrofuran (THF) | Ether | 66 | Peroxide-former, flammable | 2-Methyltetrahydrofuran (2-MeTHF) |

| Dimethylformamide (DMF) | Amide | 153 | Reproductive toxicity, high boiling point | N,N'-Dimethylpropyleneurea (DMPU), Cyrene™ |

| Water | Aqueous | 100 | None | N/A (Ideal green solvent) rsc.org |

| Ethanol | Alcohol | 78 | Flammable | Water, other bio-based alcohols |

| Ionic Liquids (e.g., [bmim][PF₆]) | IL | >300 | Potential aquatic toxicity, cost | Deep Eutectic Solvents (DES), bio-based ILs |

Design for Energy Efficiency in Reaction Protocols

Two key technologies for enhancing energy efficiency in the synthesis of cyclic allylic alcohols are photocatalysis and microwave-assisted synthesis.

Photocatalysis: This technique uses light—often from the visible spectrum or solar radiation—to activate a photocatalyst that drives a chemical reaction at or near ambient temperature. dlut.edu.cn This approach can significantly reduce the energy required for thermal activation. Visible-light-mediated processes, such as the cobalt-catalyzed synthesis of homoallylic alcohols from simple alkenes, provide an energy-efficient, redox-neutral pathway that avoids harsh reagents and high temperatures. dlut.edu.cn Dual photoredox and transition metal catalysis has also emerged as a powerful method for constructing complex molecules with high selectivity under mild conditions. chemrxiv.org

Microwave-Assisted Synthesis: Microwave irradiation offers a highly efficient method of heating, as it directly excites polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. researchgate.netnih.gov This targeted heating can dramatically reduce reaction times from hours to minutes compared to conventional oil-bath heating, resulting in substantial energy savings. researchgate.netju.edu.jo Microwave-assisted protocols have been successfully applied to a wide range of transformations, including cycloaddition reactions and the synthesis of various heterocyclic and cyclic compounds, often with improved yields and purities. nih.govju.edu.jorsc.org

Biocatalysis also represents a highly energy-efficient approach, as enzymatic reactions typically occur at or near ambient temperature and pressure, mimicking the mild conditions found in nature. rsc.orgmdpi.com The use of enzymes like oxidoreductases could provide a direct and efficient route to chiral cyclic allylic alcohols from prochiral precursors.

Table 3: Comparison of Energy Input for a Hypothetical Synthetic Step This table provides an illustrative comparison of different energy sources for a reaction, such as a cross-coupling or cycloaddition, that could be part of a synthesis for this compound.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Photocatalysis |

| Energy Source | Conductive heating (e.g., oil bath) | Microwave irradiation | Light (e.g., LED, sunlight) |

| Typical Temperature | 80 - 150 °C | 80 - 150 °C | Ambient (20 - 30 °C) |

| Typical Reaction Time | 6 - 24 hours | 5 - 30 minutes | 4 - 18 hours |

| Energy Transfer | Inefficient, through vessel walls | Efficient, direct to polar molecules researchgate.net | Via photocatalyst activation |

| Energy Efficiency | Low | High | Very High (especially with solar light) |

| Key Advantage | Established, simple equipment | Drastic reduction in reaction time ju.edu.jo | Operates at ambient temperature, uses renewable energy |

Elucidation of Stereochemistry and Conformational Landscape of Cyclonon 2 En 1 Ol

Configurational Isomerism at the Allylic Carbon Center and Geometric Isomerism of the Double Bond

Cyclonon-2-en-1-ol possesses two key elements of stereoisomerism: a stereocenter at the allylic carbon (C1) bearing the hydroxyl group, and the potential for geometric isomerism at the carbon-carbon double bond (C2-C3).

The presence of a stereocenter at C1 gives rise to a pair of enantiomers: (R)-Cyclonon-2-en-1-ol and (S)-Cyclonon-2-en-1-ol. These isomers are non-superimposable mirror images of each other and will exhibit identical physical properties, except for their interaction with plane-polarized light and other chiral entities.

The nine-membered ring is large enough to accommodate both cis (Z) and trans (E) configurations of the double bond. Consequently, for each of the (R) and (S) configurations at the allylic carbon, two geometric isomers are possible, leading to a total of four possible stereoisomers:

(1R, 2Z)-Cyclonon-2-en-1-ol

(1R, 2E)-Cyclonon-2-en-1-ol

(1S, 2Z)-Cyclonon-2-en-1-ol

(1S, 2E)-Cyclonon-2-en-1-ol

The relative stability of the cis and trans isomers is a balance between ring strain and torsional strain. In general, for medium-sized rings like cyclononene (B11951088), the cis isomer is significantly more stable than the highly strained trans isomer.

Table 1: Possible Stereoisomers of this compound

| Configuration at C1 | Geometry of Double Bond | Stereoisomer Name |

| R | Z (cis) | (1R, 2Z)-Cyclonon-2-en-1-ol |

| R | E (trans) | (1R, 2E)-Cyclonon-2-en-1-ol |

| S | Z (cis) | (1S, 2Z)-Cyclonon-2-en-1-ol |

| S | E (trans) | (1S, 2E)-Cyclonon-2-en-1-ol |

Detailed Conformational Analysis of the Nine-Membered Ring System

The conformational landscape of nine-membered rings is notoriously complex due to a multitude of low-energy conformations and relatively low barriers to interconversion.

Ring Strain and Flexibility Considerations in Cyclononenes

Nine-membered rings, classified as medium-sized rings, experience a unique combination of strain elements. While angle strain is relatively low compared to small rings, they suffer from significant transannular strain (steric interactions across the ring) and torsional strain arising from eclipsed C-C bonds. To alleviate these strains, cyclononene adopts various puckered, non-planar conformations. The flexibility of the ring allows for a dynamic equilibrium between several conformers.

Influence of the Allylic Alcohol Functionality on Preferred Conformations

The introduction of an allylic hydroxyl group in this compound is expected to exert a notable influence on the conformational preferences of the nine-membered ring. This influence stems from two primary factors:

Allylic Strain (A1,3 Strain): This type of strain arises from steric interactions between the substituent at the allylic position (the -OH group) and the substituents on the double bond. To minimize this strain, the molecule will preferentially adopt conformations where the hydroxyl group is oriented to avoid steric clashes with the vinylic hydrogens and the rest of the carbon chain.

Intramolecular Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the π-system of the double bond can act as a weak hydrogen bond acceptor. This interaction can stabilize specific conformations where the -OH group is oriented towards the double bond.

The interplay of minimizing allylic strain and maximizing favorable hydrogen bonding interactions will dictate the preferred conformations of this compound.

Dynamic Processes and Interconversion Barriers within Cyclononenes

The various conformations of cyclononene are not static but are in a state of rapid interconversion at room temperature. The energy barriers for these conformational changes are generally low. A detailed dynamic NMR study on cis-cyclononene has provided valuable insights into these processes. The study revealed the presence of at least two distinct conformations of C1 symmetry at low temperatures.

The free-energy barriers for the interconversion of these conformations were determined to be in the range of 4.28 to 4.35 kcal/mol. A second dynamic process, attributed to the slowing of the exchange of geminal hydrogen positions, was also observed with a higher free-energy barrier of 8.05 ± 0.2 kcal/mol. While these values are for the parent hydrocarbon, they provide a reasonable estimate for the energetic landscape of this compound, with the understanding that the allylic alcohol may slightly alter these barriers.

Table 2: Conformational Interconversion Barriers in cis-Cyclononene

| Dynamic Process | Free-Energy Barrier (kcal/mol) |

| Major-to-Minor Conformer Interconversion | 4.28 - 4.35 |

| Geminal Hydrogen Exchange | 8.05 ± 0.2 |

Advanced Spectroscopic Characterization for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the stereochemistry and conformational features of cyclic molecules like this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

The conformational equilibrium and the stereochemical arrangement of this compound can be probed by analyzing various NMR parameters:

Chemical Shifts: The chemical shifts of the protons and carbons in the molecule are sensitive to their local electronic environment, which is directly influenced by the conformation of the ring. For instance, protons on the inner face of the ring will experience different shielding effects compared to those on the outer face. The chemical shift of the carbinol proton (H-1) and the vinylic protons (H-2 and H-3) would be particularly informative.

Coupling Constants: Vicinal (3JHH) coupling constants are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the coupling constants between adjacent protons around the ring, it is possible to deduce the dihedral angles and thus gain insights into the ring's conformation.

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, provide information about the spatial proximity of protons. Strong NOE correlations are observed between protons that are close to each other in space, irrespective of their bonding connectivity. This technique is exceptionally powerful for determining the relative stereochemistry and for distinguishing between different conformations by identifying key transannular interactions. For example, an NOE between the carbinol proton and a specific proton across the ring would provide strong evidence for a particular folded conformation.

Table 3: Key NMR Parameters for Conformational Analysis of this compound

| NMR Parameter | Information Gained |

| 1H and 13C Chemical Shifts | Local electronic environment, shielding/deshielding effects due to conformation. |

| 3JHH Coupling Constants | Dihedral angles between adjacent protons, providing insight into ring torsion. |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons, crucial for determining relative stereochemistry and identifying folded conformations. |

Vibrational and Electronic Circular Dichroism (VCD/ECD) for Absolute Configuration Determination

The absolute configuration of this compound, a chiral molecule due to the stereocenter at C-1, can be unequivocally determined using a combination of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy. These chiroptical techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule and are exquisitely sensitive to its three-dimensional structure. The comparison between experimentally measured spectra and those predicted by quantum chemical calculations allows for a reliable assignment of the absolute stereochemistry.

Once the significant conformers are identified, their VCD and ECD spectra are calculated individually using DFT and time-dependent DFT (TD-DFT), respectively. The final predicted spectrum for each enantiomer is generated by averaging the individual conformer spectra, weighted by their calculated Boltzmann populations at the experimental temperature.

The experimental VCD spectrum, typically measured in the mid-infrared region (around 800-2000 cm⁻¹), provides a rich fingerprint of the molecule's stereostructure. The ECD spectrum, measured in the UV-Vis region, is dominated by electronic transitions of the enone chromophore. By comparing the sign and intensity patterns of the experimental spectra with the calculated spectra for the (R)- and (S)-enantiomers, the absolute configuration can be confidently assigned. A good agreement between the experimental and, for instance, the calculated (R)-enantiomer spectrum confirms that the sample has the (R)-configuration.

Interactive Data Table: Hypothetical VCD and ECD Data for the (R)-enantiomer of this compound

| Parameter | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |

| Method | DFT (B3LYP/6-31G) | TD-DFT (CAM-B3LYP/aug-cc-pVDZ) |

| Solvent (for calculation) | CCl₄ | Methanol |

| Key Transitions (Calculated) | C-O stretch, O-H bend | n → π transition, π → π* transition |

| Predicted Band 1 (Wavenumber/Wavelength) | 1050 cm⁻¹ | 320 nm |

| Predicted ΔA or Δε 1 | +5.0 x 10⁻⁵ | -2.5 |

| Predicted Band 2 (Wavenumber/Wavelength) | 1280 cm⁻¹ | 240 nm |

| Predicted ΔA or Δε 2 | -3.2 x 10⁻⁵ | +8.1 |

X-ray Crystallography of Solid Derivatives for Structural Proof

X-ray crystallography is the gold standard for the unambiguous determination of molecular structure, including absolute configuration. nih.gov However, this technique requires a well-ordered single crystal, which can be challenging to obtain for compounds that are liquids or oils at room temperature, such as this compound. To overcome this limitation, a common strategy is the preparation of a solid derivative.

By reacting the hydroxyl group of this compound with a suitable crystalline carrier, a solid derivative can be synthesized that is more amenable to crystallization. Common derivatizing agents for alcohols include substituted benzoic acids (e.g., p-bromobenzoic acid) or isocyanates (e.g., phenyl isocyanate), which form crystalline esters or carbamates, respectively. The heavy atom (like bromine) in a p-bromobenzoate derivative is particularly advantageous as it facilitates the determination of the absolute configuration through anomalous dispersion effects.

Once a suitable crystal of the derivative is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule within the crystal lattice. This map reveals the precise spatial arrangement of all atoms, confirming the connectivity and relative stereochemistry. For the determination of the absolute configuration, the analysis of the anomalous scattering of X-rays by the atoms in the crystal allows for the differentiation between the two enantiomers. The Flack parameter, derived from the crystallographic data, is a key indicator for the correctness of the assigned absolute configuration, with a value close to zero confirming the assignment.

The crystallographic data not only provides definitive proof of the absolute configuration but also offers valuable insights into the preferred conformation of the molecule in the solid state. This can be used to corroborate the conformational analysis performed for the VCD/ECD studies.

Interactive Data Table: Hypothetical Crystallographic Data for a p-Bromobenzoate Derivative of this compound

| Parameter | Value |

| Derivative | (1R)-Cyclonon-2-en-1-yl 4-bromobenzoate |

| Chemical Formula | C₁₆H₁₉BrO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 12.31 |

| c (Å) | 15.78 |

| Volume (ų) | 1658.9 |

| Z | 4 |

| Flack Parameter | 0.02(3) |

Mechanistic Investigations and Reactivity Profiles of Cyclonon 2 En 1 Ol

Chemoselective and Stereoselective Transformations of the Alkene Moiety

The reactivity of the alkene in cyclonon-2-en-1-ol is significantly influenced by the presence of the allylic hydroxyl group. This directing group plays a crucial role in controlling the stereochemical outcome of addition reactions to the double bond, particularly in epoxidation and dihydroxylation reactions.

The epoxidation of this compound, a medium-sized cyclic allylic alcohol, presents a unique case of stereocontrol that contrasts with smaller, more rigid ring systems. The facial selectivity of the epoxidation is highly dependent on the reagent employed, showcasing the delicate interplay between steric effects, conformational flexibility, and the directing influence of the hydroxyl group.

In the epoxidation of cyclic allylic alcohols, the delivery of the oxygen atom can occur either on the same face as the hydroxyl group (syn-epoxidation) or on the opposite face (anti-epoxidation), leading to the formation of cis or trans epoxy alcohols, respectively. For small rings like cyclohexen-2-en-1-ol, syn-epoxidation is typically favored regardless of the oxidant. However, for medium-sized rings such as this compound, the diastereoselectivity is remarkably reagent-dependent. sci-hub.seacs.org

Studies have shown that the vanadium-catalyzed epoxidation of both (Z)- and (E)-cyclonon-2-en-1-ol proceeds with high syn-selectivity. sci-hub.seacs.org Conversely, when a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) is used, a dramatic reversal of selectivity is observed, leading predominantly to the anti-epoxide. sci-hub.seacs.org This high degree of trans selectivity with peroxy acids is a characteristic feature of eight- and nine-membered cyclic allylic alcohols. sci-hub.se

| Substrate | Reagent | cis (syn) : trans (anti) Ratio | Reference |

|---|---|---|---|

| (Z)-Cyclonon-2-en-1-ol | VO(acac)₂ / t-BuOOH | 95 : 5 | sci-hub.se |

| (Z)-Cyclonon-2-en-1-ol | m-CPBA | 5 : 95 | sci-hub.se |

| (E)-Cyclonon-2-en-1-ol | VO(acac)₂ / t-BuOOH | >99 : 1 | sci-hub.se |

| (E)-Cyclonon-2-en-1-ol | m-CPBA | 10 : 90 | sci-hub.se |

The directing effect of the allylic hydroxyl group is central to achieving stereocontrol in epoxidation reactions. In peroxy acid-mediated epoxidations of small cyclic systems, it is proposed that an intramolecular hydrogen bond between the allylic alcohol and the peroxy acid in the transition state directs the oxidant to the syn-face of the double bond. nih.gov This leads to the preferential formation of the cis-epoxy alcohol.

However, in the case of medium-sized rings like this compound, the conformational flexibility of the ring likely prevents the ideal geometry for this hydrogen-bonding-directed transition state. Instead, steric interactions dominate, and the peroxy acid attacks from the less hindered, or anti-face, resulting in the trans-epoxide. sci-hub.se

For metal-catalyzed reactions, particularly with vanadium, the mechanism for stereocontrol is different. The reaction proceeds through a transition state where the allylic alcohol is coordinated to the vanadium center. This coordination orients the hydroperoxide for an intramolecular oxygen transfer to the syn-face of the alkene, effectively overriding the steric factors that dominate in the peroxy acid reaction. sci-hub.seacs.org This results in high syn-selectivity even in conformationally flexible medium-sized rings.

The choice between a metal catalyst and a peroxy acid for the epoxidation of this compound allows for the selective synthesis of either the cis or trans diastereomer of the corresponding epoxy alcohol.

Peroxy Acid Mediated Epoxidation (e.g., m-CPBA):

Selectivity: Predominantly anti-selective for this compound, yielding the trans-epoxy alcohol. sci-hub.seacs.org

Mechanism: Believed to be controlled by sterics in medium-sized rings, with the reagent approaching from the more accessible face opposite the hydroxyl group. sci-hub.se

Metal-Catalyzed Epoxidation (e.g., VO(acac)₂ / t-BuOOH):

Selectivity: Highly syn-selective, yielding the cis-epoxy alcohol. sci-hub.seacs.org

Mechanism: The reaction proceeds via a complex where both the allylic alcohol and the peroxide oxidant are coordinated to the metal center. This template effect directs the epoxidation to the syn-face of the double bond. sci-hub.senih.gov

This divergent stereoselectivity provides a powerful tool for synthetic chemists, enabling access to specific diastereomers simply by changing the epoxidation reagent.

| Method | Key Feature | Predominant Product | Stereochemical Rationale |

|---|---|---|---|

| Peroxy Acid (m-CPBA) | Steric Control | trans-2,3-Epoxycyclononan-1-ol | Attack on the less hindered face of the flexible ring. |

| Vanadium-Catalyzed | Hydroxyl-Group Direction | cis-2,3-Epoxycyclononan-1-ol | Coordination of alcohol and peroxide to metal center directs intramolecular oxygen delivery. |

Similar to epoxidation, the dihydroxylation of the alkene in this compound can be controlled by the allylic hydroxyl group to yield specific stereoisomers of the resulting triol.

The standard Upjohn dihydroxylation using a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the co-oxidant typically shows a preference for attack from the less hindered face, which would be considered anti-dihydroxylation. However, methodologies have been developed to achieve directed, or syn-dihydroxylation, by enhancing the influence of the allylic alcohol.

One of the most effective methods for directed dihydroxylation utilizes a combination of osmium tetroxide and the bidentate ligand N,N,N',N'-tetramethylethylenediamine (TMEDA). In this system, it is proposed that the OsO₄/TMEDA complex acts as a hydrogen bond acceptor, interacting with the allylic hydroxyl group of this compound. This hydrogen bonding interaction directs the delivery of the osmium tetroxide to the syn-face of the alkene. Subsequent hydrolysis of the intermediate osmate ester yields the syn-vicinal diol. This method has proven effective for a range of cyclic allylic alcohols, providing the all-syn isomer, which is often difficult to obtain through other means. wikipedia.orgyoutube.com

Dihydroxylation and Aminohydroxylation Reactions

Stereochemical Outcomes and Directing Group Effects in Vicinal Diol Formation

The formation of vicinal diols, or 1,2-diols, from an alkene is a fundamental transformation known as dihydroxylation. In the case of an allylic alcohol like this compound, the resident hydroxyl group can exert a significant directing effect on the stereochemical outcome of this reaction, influencing the facial selectivity of the incoming oxidizing agent.

The most common reagents for dihydroxylation are osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄), which typically add to the double bond in a syn fashion. The stereoselectivity of this addition in allylic alcohols is highly dependent on the reaction conditions, particularly the presence of coordinating ligands.

Directing Group Effects:

The hydroxyl group of this compound can pre-associate with the oxidant through hydrogen bonding, delivering it to the syn-face of the double bond. This leads to the formation of a syn-diol relative to the existing hydroxyl group.

A notable example of this directing effect is observed in the dihydroxylation using osmium tetroxide in the presence of a bidentate chelating amine ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA). ox.ac.ukresearchgate.net The TMEDA-OsO₄ complex is believed to form a hydrogen bond with the allylic alcohol, leading to a highly ordered transition state that favors the formation of the syn-diol. ox.ac.ukwikipedia.org This directed approach can often overcome steric hindrance that might otherwise favor addition to the opposite face of the ring.

Conversely, in the absence of such strongly coordinating ligands, or under conditions that favor chelation control with the metal center (as in the Sharpless asymmetric dihydroxylation), the stereochemical outcome can be different. For instance, the Upjohn dihydroxylation, which uses a catalytic amount of OsO₄ with N-Methylmorpholine N-oxide (NMO) as the stoichiometric oxidant, can sometimes lead to anti-diols in certain allylic alcohol systems. wikipedia.org

The flexible nature of the nine-membered ring in this compound means that multiple low-energy conformations can exist. The preferred conformation during the dihydroxylation process will play a crucial role in determining the final diastereomeric ratio of the resulting triol.

| Reagent System | Typical Stereoselectivity | Key Feature |

|---|---|---|

| OsO₄ (catalytic), NMO (stoichiometric) - Upjohn Conditions | Variable, can be influenced by substrate conformation. | General method, moderate selectivity without strong directing effects. |

| OsO₄ (stoichiometric), TMEDA | syn to the hydroxyl group | Strong directing effect via hydrogen bonding. ox.ac.ukwikipedia.org |

| Cold, dilute KMnO₄ | Generally syn-addition to the double bond, selectivity depends on steric and conformational factors. | Classic method, often less selective than OsO₄ methods. |

| AD-mix-α / AD-mix-β - Sharpless Asymmetric Dihydroxylation | Enantioselective, facial selectivity predicted by the Sharpless mnemonic. | Chiral ligands control the face of addition, can override substrate directing effects. |

Cycloaddition Chemistry (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The double bond in this compound can participate in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org The reactivity of the alkene is influenced by both the electronic effect of the allylic hydroxyl group and the strain inherent in the nine-membered ring.

Diels-Alder Reaction:

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In this context, this compound would act as the dienophile (the 2π-electron component). The reactivity of a dienophile is generally enhanced by the presence of electron-withdrawing groups. The hydroxyl group is weakly electron-donating, which might slightly decrease the reactivity of the double bond in a normal-demand Diels-Alder reaction. However, the reaction can still proceed, particularly with electron-rich dienes. The reaction is concerted and stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org

1,3-Dipolar Cycloadditions:

This class of reaction involves a 4π-electron component known as a 1,3-dipole reacting with a 2π-electron component (the dipolarophile) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org this compound can serve as the dipolarophile. Common 1,3-dipoles include nitrones, azides, and nitrile oxides. The reaction is a powerful tool for synthesizing complex heterocyclic structures. youtube.comijrpc.com The regioselectivity of the addition is governed by the electronic properties of both the 1,3-dipole and the dipolarophile, as described by frontier molecular orbital theory. wikipedia.org

| Reaction Type | 4π Component (Example) | Product Type |

|---|---|---|

| Diels-Alder ([4+2]) | Butadiene, Cyclopentadiene | Bicyclic cyclohexene derivative |

| Nitrones ([3+2]) | N-Benzyl-C-phenylnitrone | Bicyclic isoxazolidine derivative |

| Azides ([3+2]) | Benzyl azide | Bicyclic triazoline derivative |

| Nitrile Oxides ([3+2]) | Benzonitrile oxide | Bicyclic isoxazoline derivative |

Transformations Involving the Hydroxyl Group of this compound

Oxidation Reactions to Cyclonon-2-en-1-one

The oxidation of the secondary allylic alcohol in this compound to the corresponding α,β-unsaturated ketone, Cyclonon-2-en-1-one, is a common and synthetically useful transformation. A variety of reagents can accomplish this without affecting the double bond.

Reagents based on chromium(VI), such as Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC), are highly effective for this purpose. These reactions are typically carried out in anhydrous solvents like dichloromethane (CH₂Cl₂). wikipedia.org Another common method is the Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, or the related Moffatt oxidation. These methods are known for their mild conditions.

More modern and environmentally benign methods include catalytic systems. For example, a system using Fe(NO₃)₃·9H₂O with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a co-catalyst can oxidize allylic alcohols using oxygen from the air as the terminal oxidant. organic-chemistry.org

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Reliable and high-yielding, but uses toxic chromium. wikipedia.org |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Low temperature (-78 °C to rt), CH₂Cl₂ | Mild conditions, avoids heavy metals. |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, high-yielding, and avoids chromium. |

| Fe(NO₃)₃·9H₂O / TEMPO / O₂ | Room temperature, atmospheric pressure | "Green" catalytic method using air as the oxidant. organic-chemistry.org |

Nucleophilic Substitution Reactions at the Allylic Position

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the allylic position of this compound, the -OH group must first be converted into a better leaving group. This can be achieved by protonation in acidic media or, more commonly, by conversion to a sulfonate ester (e.g., tosylate, mesylate) or an allylic halide.

Once activated, the substrate can undergo substitution via two main pathways:

Sₙ2 Reaction: A direct, bimolecular substitution where the nucleophile attacks the carbon bearing the leaving group, resulting in inversion of stereochemistry if the center is chiral.

Sₙ2' Reaction: An attack by the nucleophile at the γ-carbon (the other end of the double bond), which is accompanied by a shift of the double bond and expulsion of the leaving group. This is a type of allylic rearrangement. wikipedia.org

The competition between the Sₙ2 and Sₙ2' pathways is influenced by factors such as the nature of the nucleophile, the leaving group, the solvent, and steric hindrance around the α and γ carbons. wikipedia.org Given the flexibility of the nine-membered ring, both pathways are plausible for derivatives of this compound.

Allylic Rearrangements and Pericyclic Rearrangements

Allylic alcohols are precursors for several powerful rearrangements, particularly pericyclic reactions, which proceed through a cyclic transition state.

Allylic Rearrangement:

In the presence of acid, the hydroxyl group can be protonated to form a good leaving group (water). Departure of water would generate an allylic carbocation. This cation is resonance-stabilized, with the positive charge delocalized over two carbons. A nucleophile can then attack at either of these positions, potentially leading to a mixture of products, including one where the double bond has shifted.

Pericyclic Rearrangements:

Claisen Rearrangement: This is a jk-sci.comjk-sci.com-sigmatropic rearrangement. While the classic Claisen rearrangement involves an allyl vinyl ether, several variants start with an allylic alcohol. The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester (e.g., triethyl orthoacetate) under acidic conditions to produce a γ,δ-unsaturated ester. jk-sci.comlibretexts.orgname-reaction.com This reaction proceeds through a ketene acetal intermediate which then undergoes the jk-sci.comjk-sci.com-shift. Applying this to this compound would result in a ring-expanded ester product.

Oxy-Cope Rearrangement: This is another jk-sci.comjk-sci.com-sigmatropic rearrangement, involving a 1,5-dien-3-ol. wikipedia.org While this compound itself is not a substrate for this reaction, it could be converted into one (for example, by vinylation at the carbonyl group of a precursor ketone). The rearrangement is driven by the formation of a stable carbonyl group after the initial rearrangement produces an enol. wikipedia.orgopenochem.org The anionic version of this reaction, where the alcohol is first deprotonated to an alkoxide, proceeds at dramatically accelerated rates. rsc.org

These rearrangements are highly stereospecific and are valuable tools in organic synthesis for forming carbon-carbon bonds and controlling stereochemistry.

Computational Chemistry Studies on Cyclonon 2 En 1 Ol Systems

Density Functional Theory (DFT) Calculations for Structural and Energetic Insights

Density Functional Theory (DFT) has emerged as a pivotal computational method for exploring the electronic structure and energetics of medium-sized organic molecules. For a system such as Cyclonon-2-en-1-ol, DFT calculations offer a balance between computational cost and accuracy, enabling a thorough examination of its chemical behavior.

The nine-membered ring of this compound is highly flexible, leading to a complex potential energy surface with numerous conformers. Comprehensive conformational analyses of the parent hydrocarbon, cyclononane (B1620106), have been performed using methods like the Geometrical Algorithm to Search Conformational Space (GASCOS) combined with DFT optimizations. These studies have identified several low-energy conformations, including twist boat-chair and twist chair-boat forms, as the most stable isomers. nih.gov

For this compound, the introduction of a double bond and a hydroxyl group significantly influences the conformational landscape. The sp² hybridization of two carbon atoms imposes rigidity in that part of the ring, while the hydroxyl group can participate in intramolecular hydrogen bonding, which can stabilize certain conformations. DFT calculations at levels such as B3LYP/6-31G(d) are instrumental in mapping the conformational energy landscape. These calculations suggest that the most stable conformers will likely adopt geometries that minimize transannular strain while accommodating the planar segment of the double bond and optimizing the position of the hydroxyl group to avoid steric clashes and potentially form weak intramolecular interactions.

Below is an illustrative data table of relative energies for the conformers of the parent cyclononane molecule, which provides a foundational understanding of the energetic landscape of nine-membered rings. The presence of the double bond and hydroxyl group in this compound would alter these relative energies.

| Conformer Family | Calculated Relative Energy (kcal/mol) |

| Twist Boat-Chair (TBC) | 0.00 |

| Twist Chair-Boat (TCB) | 0.05 |

| Twist Chair-Chair (TCC) | 1.52 |

Data based on RB3LYP/aug-cc-pVTZ//RB3LYP/6-31G(d) calculations for cyclononane. nih.gov

DFT calculations are crucial for elucidating the mechanisms of chemical reactions involving this compound. A key transformation for allylic alcohols is their oxidation to the corresponding enone, Cyclonon-2-en-1-one. Computational studies on similar allylic alcohol oxidations have shown that the reaction mechanism can be complex, involving multiple steps and the formation of transient intermediates.

By modeling the reaction pathway, DFT can be used to locate the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing insight into the reaction kinetics. For instance, in a typical oxidation reaction, the mechanism might involve the initial formation of a complex with the oxidizing agent, followed by a hydrogen abstraction step and subsequent collapse to the product. DFT calculations can map out the energy profile of such a process, identifying the rate-determining step.

A hypothetical reaction pathway for the oxidation of an allylic alcohol, illustrating the types of stationary points that can be characterized using DFT, is presented below.

| Stationary Point | Description |

| Reactant Complex | Initial association of this compound and an oxidizing agent. |

| Transition State 1 (TS1) | Structure corresponding to the first energetic barrier, potentially a hydrogen abstraction. |

| Intermediate | A short-lived species formed after the first step. |

| Transition State 2 (TS2) | The energy maximum for the second step, leading to product formation. |

| Product Complex | The final enone product associated with the reduced oxidizing agent. |

DFT calculations can accurately predict various spectroscopic properties of this compound. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of DFT. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These predictions are invaluable for confirming the structure of the molecule and for assigning the signals in experimentally obtained spectra. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for such calculations.

Similarly, DFT can be used to compute the vibrational frequencies of this compound. These calculated frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The analysis of the vibrational modes associated with each frequency provides a detailed picture of the molecular motions. This information is highly useful for the interpretation of experimental vibrational spectra and for the identification of characteristic functional group vibrations.

The accuracy of these predictions is generally high, with calculated values often being in good agreement with experimental data, as illustrated in the following table which shows typical deviations for similar organic molecules.

| Spectroscopic Parameter | Typical Mean Absolute Error |

| ¹³C NMR Chemical Shift | 1-5 ppm |

| ¹H NMR Chemical Shift | 0.1-0.3 ppm |

| Vibrational Frequencies | 10-30 cm⁻¹ |

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for detailed energetic and electronic structure analysis of a few conformations, exploring the vast conformational space of a flexible molecule like this compound requires more computationally efficient methods.

Molecular Mechanics (MM) force fields provide a faster, albeit less accurate, way to calculate the energy of different molecular conformations. By using MM, it is possible to perform a broad search of the conformational space to identify a large number of low-energy structures. These structures can then be further analyzed and refined using higher-level DFT calculations.

Molecular Dynamics (MD) simulations offer a way to explore the conformational space by simulating the motion of the atoms over time. An MD simulation solves Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the conformation changes as a function of time. This allows for the observation of conformational transitions and the relative populations of different conformational states, providing a dynamic picture of the molecule's flexibility.

The conformation and reactivity of this compound can be significantly influenced by the solvent. Computational methods can account for solvent effects in two primary ways: implicitly and explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a given dielectric constant. This is a computationally efficient way to capture the bulk effects of the solvent on the solute.

Explicit solvent models involve including a number of solvent molecules in the simulation box along with the solute. This approach is more computationally demanding but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and solvent molecules. MD simulations with explicit solvent are particularly powerful for understanding how the solvent can influence conformational equilibria and reaction pathways by stabilizing or destabilizing certain structures.

Based on the conducted research, there is no specific publicly available scientific literature detailing Quantitative Structure-Reactivity Relationship (QSRR) modeling for this compound. The search for detailed research findings, specific methodologies, and data tables directly related to the application of QSRR to predict the reactivity of this particular compound did not yield any results.

General principles of QSRR involve correlating computed molecular descriptors with experimentally determined reactivity. However, without specific studies on this compound, it is not possible to provide the detailed, data-driven content required by the prompt, including predictive models, descriptor tables, and statistical validation, for this specific chemical compound.

Therefore, the section on "Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictability" for this compound cannot be completed at this time due to a lack of available research data.

Cyclonon 2 En 1 Ol As a Key Intermediate and Building Block in Complex Chemical Synthesis

Role in Total Synthesis Strategies for Natural Products

There is currently no available scientific literature detailing the use of Cyclonon-2-en-1-ol as a key intermediate in the total synthesis of natural products. Natural products featuring a cyclononane (B1620106) or cyclononene (B11951088) core are themselves relatively rare compared to five- and six-membered ring systems. Consequently, the synthetic strategies toward these larger ring systems are less common, and within the reported syntheses, this compound has not been identified as a recurring or pivotal building block. The challenges associated with the stereoselective synthesis and manipulation of medium-sized rings may contribute to the limited exploration of this compound in the complex arena of natural product synthesis.

Scaffold for the Construction of Diverse Heterocyclic and Polycyclic Ring Systems

An extensive review of chemical databases and scholarly articles does not provide any specific instances of this compound being utilized as a foundational scaffold for the construction of diverse heterocyclic and polycyclic ring systems. While the functional groups present in this compound—an alcohol and an alkene—offer potential handles for various chemical transformations, there is no documented research that demonstrates its application in ring-closing, ring-expansion, or cycloaddition reactions to form new, complex cyclic architectures. The development of synthetic methodologies often focuses on more readily available or conformationally predictable starting materials, which may explain the current absence of this compound in this area of synthetic chemistry.

Precursor for Advanced Materials and Functional Molecules

The potential of this compound as a precursor for advanced materials and functional molecules has not been reported in the existing scientific literature. The development of new materials and molecules with specific functions often relies on monomers or building blocks that can undergo polymerization or self-assembly in a controlled manner. While the structure of this compound could theoretically be incorporated into polymers or other functional materials, there are no published studies that have investigated or demonstrated such applications. Research in materials science tends to gravitate towards molecules with proven reactivity, stability, and desirable physicochemical properties, and this compound has not yet been identified as a candidate in these pursuits.

Future Directions and Advanced Research Frontiers for Cyclonon 2 En 1 Ol

Development of Highly Efficient and Sustainable Catalytic Enantioselective Routes

A primary objective in modern organic synthesis is the development of catalytic methods that are not only efficient but also environmentally benign. scrivenerpublishing.commpg.de For a chiral molecule like Cyclonon-2-en-1-ol, achieving high enantioselectivity is crucial for its potential applications. Future research will focus on creating sustainable catalytic pathways to access specific enantiomers of this compound.

Current research in catalysis emphasizes the use of earth-abundant, non-toxic metals and organocatalysts to replace expensive and hazardous reagents. mpg.de The principles of green chemistry, such as atom economy and waste reduction, are central to these efforts. scrivenerpublishing.commdpi.com The development of catalysts that can be easily recovered and recycled is also a key aspect of sustainable manufacturing. scrivenerpublishing.com

Future strategies for the enantioselective synthesis of this compound will likely involve:

Asymmetric Hydrogenation/Transfer Hydrogenation: Developing novel chiral catalysts (e.g., based on iron, copper, or manganese) for the asymmetric reduction of the corresponding ketone, cyclonon-2-en-1-one.

Kinetic Resolution: Employing chiral catalysts to selectively react with one enantiomer of a racemic mixture of this compound, leaving the other enantiomer unreacted and thus resolved.

Catalytic Asymmetric C-H Functionalization: Directly introducing functionality to a prochiral precursor in an enantioselective manner.

| Catalytic Strategy | Potential Catalyst Type | Key Advantages | Research Focus |

|---|---|---|---|

| Asymmetric Hydrogenation | Earth-Abundant Metal Catalysts (Fe, Co, Ni) | High atom economy, reduced cost and toxicity. mpg.de | Ligand design for high enantioselectivity and turnover number. |

| Organocatalysis | Chiral Amines, Phosphoric Acids | Metal-free, often robust and insensitive to air/moisture. | Development of new organocatalytic systems for medium-sized rings. |

| Enzymatic Resolution | Lipases, Esterases | High selectivity under mild conditions. scrivenerpublishing.com | Enzyme immobilization for enhanced stability and reusability. nih.gov |

Exploration of Bio-Inspired Catalysis and Biotransformations for Functionalization

Nature provides a rich blueprint for conducting complex chemical transformations with remarkable efficiency and selectivity. rsc.org Bio-inspired catalysis and biotransformations represent a promising frontier for the functionalization of challenging molecules like this compound. ornl.gov This approach seeks to emulate the properties of enzymes in synthetic catalysts or to use enzymes and whole-cell systems directly to perform chemical reactions. nih.govornl.gov

Enzymes operate under mild conditions (temperature, pH) and can catalyze reactions with high regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods. nih.gov For this compound, biotransformations could be employed for:

Selective Oxidation: Using oxidoreductases to introduce new functional groups, such as additional hydroxyl or keto groups, at specific positions on the nine-membered ring.

Esterification/Hydrolysis: Utilizing lipases for the enantioselective acylation or deacylation of the hydroxyl group, providing a route for kinetic resolution.

C-H Functionalization: Harnessing enzymes like cytochrome P450s to selectively hydroxylate unactivated C-H bonds, a transformation that is extremely challenging for conventional catalysts. nih.gov

The design of synthetic catalysts that mimic the active sites and allosteric regulation of enzymes is another burgeoning area. ornl.gov These "artificial enzymes" could offer the advantages of biological systems, such as high selectivity, combined with the robustness of synthetic catalysts.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

For a molecule like this compound, where synthetic routes are not well-established, AI and ML could significantly accelerate research and development by:

Predicting Reaction Yields: ML models can analyze the structure of reactants, catalysts, and solvents to predict the yield of a potential reaction, saving time and resources on unsuccessful experiments. sesjournal.com

Optimizing Reaction Conditions: AI algorithms can explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for synthesizing or functionalizing this compound. technologynetworks.comnih.gov

Retrosynthesis Planning: AI tools can propose novel synthetic pathways to this compound from simple, commercially available starting materials, potentially uncovering more efficient routes than those designed by human chemists. cas.org

| Application Area | AI/ML Tool | Potential Impact | Data Requirements |

|---|---|---|---|

| Reaction Outcome Prediction | Neural Networks, Graph-based Models | Reduces experimental failures; prioritizes promising reactions. stanford.eduresearchgate.net | Large datasets of successful and failed reactions. cas.org |

| Condition Optimization | Bayesian Optimization, Active Learning | Accelerates the discovery of optimal catalysts, solvents, and temperatures. acs.org | Iterative experimental data. |

| Novel Route Discovery | Retrosynthesis Algorithms | Identifies non-intuitive and potentially more efficient synthetic pathways. | Comprehensive reaction databases. nih.gov |

Unveiling Novel Reactivity Patterns and Undiscovered Synthetic Utilities of this compound

The inherent ring strain and conformational flexibility of nine-membered rings suggest that this compound may exhibit unique reactivity patterns not observed in smaller, more common ring systems. nih.govresearchgate.net A key area of future research will be to explore and harness this unique reactivity for novel synthetic applications.

Potential areas of investigation include:

Transannular Reactions: The proximity of atoms across the ring could facilitate unusual bond-forming reactions, such as transannular C-H functionalization or cyclizations, to create complex bicyclic or polycyclic structures. nih.gov

Ring-Expansion and Ring-Contraction Strategies: this compound could serve as a versatile intermediate in ring-expansion reactions to form larger macrocycles or in ring-contraction reactions to generate functionalized eight-membered rings. mdpi.comnih.gov

Stereocontrolled Functionalization: The allylic alcohol moiety can direct the stereochemical outcome of reactions such as epoxidation or dihydroxylation, allowing for the synthesis of highly functionalized and stereochemically complex molecules.

The synthetic utility of this compound as a building block is largely unexplored. Its unique three-dimensional shape could be advantageous in medicinal chemistry, where molecular shape is critical for binding to biological targets. nih.gov Future research will likely involve incorporating the cyclononane (B1620106) scaffold into libraries of compounds for biological screening, potentially leading to the discovery of new therapeutic agents.

Q & A

Q. How can Cyclonon-2-en-1-ol be synthesized and characterized in a laboratory setting?

- Methodological Answer : Synthesis typically involves cycloalkene precursors via acid-catalyzed hydration or enzymatic methods. Post-synthesis, purification via fractional distillation or chromatography is critical to isolate the compound. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to identify functional groups. Safety protocols, such as fume hood use and personal protective equipment (PPE), must align with guidelines for handling volatile organic compounds .

Q. What safety protocols are essential when handling this compound in experimental settings?

- Methodological Answer :

- Ventilation : Ensure laboratory spaces are well-ventilated to prevent vapor accumulation.

- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

- First Aid : In case of exposure, rinse skin/eyes with water for 15+ minutes and seek immediate medical consultation .

Q. What are the best practices for designing reproducible experiments to study this compound’s reaction kinetics?

- Methodological Answer :

- Control Variables : Maintain consistent temperature, solvent purity, and catalyst concentration.

- Replicates : Conduct ≥3 independent trials to assess variability.

- Instrument Calibration : Regularly validate spectrophotometers or GC/MS systems to ensure data accuracy.

- Documentation : Use standardized lab notebooks or digital tools to record procedural deviations .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental observations of this compound’s reactivity?

- Methodological Answer :

- Parameter Validation : Cross-check computational models (e.g., DFT calculations) with experimental conditions (e.g., solvent polarity, temperature).

- Error Analysis : Quantify uncertainties in computational approximations (e.g., basis set limitations) and experimental measurement errors.

- Collaborative Review : Engage peer researchers to independently replicate results and identify overlooked variables .

Q. How can local composition models be applied to predict the thermodynamic behavior of this compound in mixed solvent systems?

- Methodological Answer : Use the Renon-Prausnitz equation (derived from Scott’s two-liquid model) to account for nonrandom molecular interactions. Key steps:

- Parameterization : Determine activity coefficients at infinite dilution for binary mixtures.

- Nonrandomness Factor (α12) : Adjust this parameter to fit experimental data for ternary systems.

- Validation : Compare predicted vs. observed vapor-liquid equilibria for accuracy .

Q. What methodologies are recommended for analyzing the stereochemical effects on this compound’s physical and chemical properties?

- Methodological Answer :

- Chiral Chromatography : Use enantioselective columns (e.g., Chiralcel OD-H) to separate stereoisomers.

- Dynamic NMR : Study ring-flipping dynamics to assess conformational stability.

- Computational Modeling : Apply molecular dynamics simulations to correlate stereochemistry with reactivity trends .

Q. How should researchers approach contradictory data in this compound’s solubility studies across different solvent systems?

- Methodological Answer :

- Systematic Review : Classify solvents by polarity, hydrogen-bonding capacity, and dielectric constants.

- Contradiction Mapping : Use frameworks like TRIZ to identify trade-offs (e.g., solubility vs. solvent toxicity).

- Meta-Analysis : Aggregate datasets from published studies to identify outliers or methodological biases .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Boiling Point | Distillation | 215–220°C (estimated) | |

| LogP (Octanol-Water) | Shake-flask method | ~2.1 (predicted) | |

| Enantiomeric Excess | Chiral HPLC | ≥98% (post-purification) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.